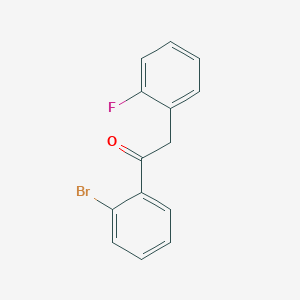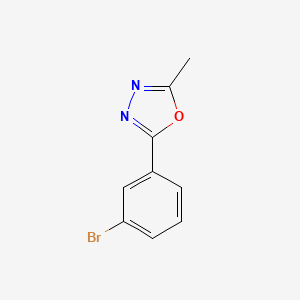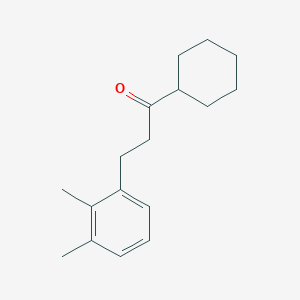
2'-Bromo-2-(2-fluorophenyl)acetophenone
Overview
Description
2'-Bromo-2-(2-fluorophenyl)acetophenone is a chemical compound that is part of a broader class of organic compounds known as acetophenones. These compounds are characterized by a phenyl group attached to a carbonyl group of an acetyl moiety. The presence of bromine and fluorine atoms on the phenyl rings indicates that this compound is a halogenated derivative, which can significantly alter its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of halogenated acetophenones, such as 2'-Bromo-2-(2-fluorophenyl)acetophenone, typically involves the bromination of acetophenone derivatives. For instance, ω-bromoacetophenone can be synthesized by reacting acetophenone with bromine in the presence of a catalyst or under controlled conditions . Similarly, ω,ω-Dibromo-p-phenyl acetophenone is synthesized from biphenyl and acetyl chloride followed by bromination . These methods highlight the importance of reaction conditions, such as temperature, reaction time, and molar ratios, in optimizing the yield and purity of the brominated products.
Molecular Structure Analysis
The molecular structure of halogenated acetophenones is characterized by the presence of substituents on the aromatic ring, which can influence the electronic distribution and steric hindrance within the molecule. For example, the introduction of bromine and fluorine atoms can affect the electron density of the phenyl ring, potentially altering the reactivity towards further chemical transformations10. The structure of these compounds is typically confirmed using spectroscopic methods such as FTIR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
Halogenated acetophenones can undergo various chemical reactions, leveraging the reactivity of the carbonyl group and the halogen substituents. For instance, ω-bromoacetophenone can react with the sodium salt of ethyl cyanoacetate to afford α-cyano-β-phenyl-Δαβ-butenolide, which can be further transformed into pyrrole derivatives . Additionally, α-bromo-4-(difluoromethylthio)acetophenone can condense with various amines to form S- and N-substituted azaheterocycles . These reactions demonstrate the versatility of halogenated acetophenones in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-Bromo-2-(2-fluorophenyl)acetophenone, such as melting point, boiling point, density, and refractive index, are influenced by the nature and position of the halogen substituents . These properties are crucial for the identification, characterization, and application of the compound in various chemical processes. The antioxidant properties of related bromophenols have been studied, showing that these compounds can exhibit effective antioxidant power, which may be relevant for the application of 2'-Bromo-2-(2-fluorophenyl)acetophenone in similar contexts .
Scientific Research Applications
Chemical Synthesis and Reactions:
- Bromination of acetophenone derivatives, including compounds structurally similar to 2'-Bromo-2-(2-fluorophenyl)acetophenone, has been studied, showing predominant reaction on the aromatic ring in certain conditions (Gol'dfarb, Novikova, & Belen’kii, 1971).
- Enantioselective microbial reductions of similar acetophenones to chiral intermediates have been achieved, indicating potential for producing specific enantiomers of related compounds (Patel et al., 2004).
- Studies on the Baeyer-Villiger oxidation of acetophenones, including fluorinated variants, have been conducted, suggesting applications in synthesizing valuable synthons for industrial chemicals (Moonen, Rietjens, & van Berkel, 2001).
Development of Pharmaceuticals and Intermediates:
- The synthesis of fluorinated 1,5-benzothiazepines and pyrazolines using bromo-2-fluorobenzaldehyde, a compound closely related to 2'-Bromo-2-(2-fluorophenyl)acetophenone, indicates its utility in developing novel chemical structures (Jagadhani, Kundlikar, & Karale, 2015).
- The compound has been used in the synthesis of key intermediates for statin drugs like atorvastatin, demonstrating its role in pharmaceutical manufacturing (Yi-fan, 2010).
Studies in Biochemistry and Molecular Biology:
- Research on the interaction of bromoacetophenone with aldehyde dehydrogenase reveals insights into enzyme active sites and inhibition mechanisms, which could be relevant for similar bromo-fluoroacetophenone compounds (Abriola, MacKerell, & Pietruszko, 1990).
- Bromofluoroacetophenone derivatives have been investigated for DNA cleaving activities upon irradiation, suggesting their use in studying DNA interactions and potential therapeutic applications (Wender & Jeon, 2003).
Safety and Hazards
Mechanism of Action
properties
IUPAC Name |
1-(2-bromophenyl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-7-3-2-6-11(12)14(17)9-10-5-1-4-8-13(10)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYEDYXCCDOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642339 | |
| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-2-(2-fluorophenyl)acetophenone | |
CAS RN |
898784-61-7 | |
| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)





